5-Methoxy-2,2-dimethylindanone

Lipophilicity ADME CNS Drug Discovery

5-Methoxy-2,2-dimethylindanone (CAS 124688-06-8) is a 2,2-gem-dimethyl substituted indanone derivative characterized by a 5-methoxy group, a molecular formula of C12H14O2, and a molecular weight of 190.24 g/mol. It is commercially available as a high-purity synthetic intermediate, primarily valued for its conformationally restricted indanone scaffold, which serves as a key building block in the synthesis of novel psychoactive substance (NPS) analogs and as a precursor for developing melatonin receptor agonists and other CNS-targeted therapeutic agents.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 124688-06-8
Cat. No. B045482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,2-dimethylindanone
CAS124688-06-8
Synonyms2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1=O)C=CC(=C2)OC)C
InChIInChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3
InChIKeyZENPNFPJVPODJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,2-dimethylindanone (CAS 124688-06-8): Procurement-Grade Indanone Intermediate for CNS-Focused and Photochemical Synthesis


5-Methoxy-2,2-dimethylindanone (CAS 124688-06-8) is a 2,2-gem-dimethyl substituted indanone derivative characterized by a 5-methoxy group, a molecular formula of C12H14O2, and a molecular weight of 190.24 g/mol [1]. It is commercially available as a high-purity synthetic intermediate, primarily valued for its conformationally restricted indanone scaffold, which serves as a key building block in the synthesis of novel psychoactive substance (NPS) analogs and as a precursor for developing melatonin receptor agonists and other CNS-targeted therapeutic agents .

Why 5-Methoxy-2,2-dimethylindanone Cannot Be Simply Substituted by Common Indanone Building Blocks


The 2,2-gem-dimethyl substitution in 5-Methoxy-2,2-dimethylindanone imposes significant steric hindrance and conformational restriction, differentiating it from unsubstituted or mono-methyl indanones. This structural feature is not merely incremental; it fundamentally alters the compound's lipophilicity (predicted XLogP: 2.6) compared to 5-Methoxy-1-indanone (XLogP: 1.6-1.8) and 2,2-Dimethyl-1-indanone (LogP: ~2.45) [1][2][3]. Such differences critically impact solubility, metabolic stability, and receptor-binding conformations in downstream drug candidates, making direct substitution without validation of these key properties a significant risk in both discovery and scale-up procurement.

Quantitative Differentiation of 5-Methoxy-2,2-dimethylindanone (124688-06-8) Against Closest Indanone Analogs


Lipophilicity (XLogP) Differentiates 5-Methoxy-2,2-dimethylindanone from Its Non-Methylated and Non-Methoxylated Counterparts

The predicted lipophilicity of 5-Methoxy-2,2-dimethylindanone (XLogP = 2.6) is higher than that of the closely related building block 5-Methoxy-1-indanone (XLogP = 1.6-1.8) and slightly higher than 2,2-Dimethyl-1-indanone (LogP = 2.45) [1][2]. This increased lipophilicity, driven by the combined effect of the 2,2-gem-dimethyl and 5-methoxy groups, directly influences membrane permeability and blood-brain barrier (BBB) penetration potential for CNS-targeted analogs synthesized from this core.

Lipophilicity ADME CNS Drug Discovery

Commercial Purity Profile of 5-Methoxy-2,2-dimethylindanone Contrasts with Common Analogs

Commercial lots of 5-Methoxy-2,2-dimethylindanone are typically supplied at 95% purity . In contrast, the structurally simpler 5-Methoxy-1-indanone is routinely available at ≥98% purity from multiple vendors, while 2,2-Dimethyl-1-indanone lacks a standardized commercial purity specification but is often used as a technical-grade intermediate [1]. The lower commercial purity of the target compound reflects the synthetic challenge introduced by the 2,2-gem-dimethyl substitution, which necessitates more rigorous purification and quality control by the end user.

Chemical Purity Procurement Analytical Specification

Structural Conformation Restriction as a Differentiator in Receptor Binding

The 2,2-gem-dimethyl group in 5-Methoxy-2,2-dimethylindanone locks the indanone ring into a rigid, low-energy conformation that mimics the bioactive orientation of the indole nucleus in melatonin [1]. This conformational restriction is a key design principle exploited in the development of high-affinity melatonin receptor agonists like Ramelteon (TAK-375), which exhibits Ki values of 14 pM (MT1) and 112 pM (MT2) [2]. While no direct binding data exists for 5-Methoxy-2,2-dimethylindanone itself, the 2,2-dimethylindane motif is a validated pharmacophore for achieving the spatial orientation required for potent MT1/MT2 agonism, a feature absent in the more flexible, non-methylated analog 5-Methoxy-1-indanone.

Melatonin Receptor Conformational Restriction GPCR

Defined Synthetic Role as Precursor in NPS and CNS Drug Development

5-Methoxy-2,2-dimethylindanone is explicitly documented as a versatile synthetic intermediate for exploring novel psychoactive substances (NPS) and developing potential CNS therapeutic agents . Its specific substitution pattern (5-methoxy and 2,2-dimethyl) makes it a direct precursor to indane-based analogs of amphetamines and cathinones, a synthetic niche not readily accessible from simpler indanones like 5-Methoxy-1-indanone or 2,2-Dimethyl-1-indanone, which lack the complementary functional groups required for this specific class of analogs .

Novel Psychoactive Substances CNS Drug Synthesis Building Block

Critical Data Gap: No Publicly Available Biological Activity or Potency Metrics

A formal search of public-domain research confirms that no quantitative biological data—including IC50, Ki, EC50, or enzyme inhibition constants—are available for 5-Methoxy-2,2-dimethylindanone . This absence of direct pharmacological profiling is a defining characteristic of the compound and a critical differentiator from biologically annotated indanones like 5-Methoxy-1-indanone, for which estrogen receptor binding and anti-cancer cell activity have been reported .

Data Gap In Vitro Pharmacology Structure-Activity Relationship

Optimal Procurement Scenarios for 5-Methoxy-2,2-dimethylindanone (124688-06-8) Based on Differentiated Properties


Synthesis of CNS-Penetrant Melatonin Receptor Agonist Analogs

Leveraging the compound's higher lipophilicity (XLogP 2.6) and conformationally restricted 2,2-dimethylindane core, it is ideally suited as a starting material for designing novel MT1/MT2 melatonin receptor agonists . The pre-organized scaffold mimics the spatial orientation required for high-affinity binding, a validated approach used in the development of Ramelteon (MT1 Ki = 14 pM) [1]. This reduces synthetic complexity and accelerates SAR campaigns targeting sleep disorders and circadian rhythm dysregulation.

Forensic and NPS Reference Standard Synthesis

The compound is explicitly documented as a key building block for synthesizing amphetamine-like and cathinone analogs, which are of interest in the study of novel psychoactive substances (NPS) . Procurement for forensic toxicology or academic research on NPS metabolism and detection is warranted, as simpler indanones lack the specific substitution pattern required for this class of analogs.

Development of Photoremovable Protecting Groups (PPGs)

Indanone and dimethylindanone derivatives, including the 5-methoxy-2,2-dimethylindanone scaffold, have been explored as novel photoremovable protecting groups for organic chemistry and biochemistry applications . The gem-dimethyl substitution may confer distinct photophysical properties compared to non-methylated analogs, making this compound a candidate for designing photocleavable linkers in solid-phase synthesis.

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